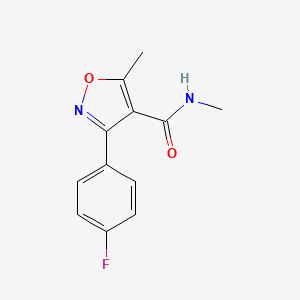

3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide

Description

Introduction to 3-(4-Fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide

Historical context and development

The development of 3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide emerges from the broader historical evolution of oxazole chemistry, which traces its origins to the late 19th century. Oxazole chemistry began as early as 1876 with the synthesis of 2-methyloxazole, marking the foundation of this important class of heterocyclic compounds. The field gained significant momentum after the First World War, particularly following the discovery of penicillin, which highlighted the biological importance of oxazole-containing structures. The specific compound under examination was first documented in chemical databases in 2005, representing a relatively recent addition to the expanding library of oxazole derivatives.

The synthesis and characterization of fluorinated oxazole derivatives like 3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide reflects the growing interest in incorporating fluorine atoms into heterocyclic structures. This development parallels broader trends in medicinal chemistry and materials science, where fluorinated compounds often exhibit enhanced properties compared to their non-fluorinated counterparts. The incorporation of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of organic compounds, making fluorinated oxazoles valuable targets for synthetic chemists.

The emergence of this compound also reflects advances in synthetic methodologies for constructing complex oxazole derivatives. Modern synthetic approaches, including the Robinson-Gabriel synthesis and Fischer oxazole synthesis, have enabled chemists to create increasingly sophisticated oxazole structures with precise control over substitution patterns. The development of iron-catalyzed isomerization reactions has further expanded the synthetic toolkit available for creating oxazole-4-carboxylic acid derivatives, providing new pathways for accessing compounds like 3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide.

Significance in heterocyclic chemistry

3-(4-Fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide holds considerable significance within the field of heterocyclic chemistry due to its complex structure and the multiple chemical functionalities it incorporates. Oxazoles represent a fundamental class of five-membered heterocyclic aromatic compounds containing both oxygen and nitrogen atoms separated by one carbon atom. These compounds are characterized by their aromatic nature, though they are less aromatic than related thiazoles, and they function as weak bases with a conjugate acid having a pKa of 0.8.

The significance of this particular compound extends beyond its basic oxazole framework to encompass the sophisticated substitution pattern it displays. The presence of a 4-fluorophenyl group at the 3-position introduces electronic effects that can significantly influence the compound's chemical reactivity and physical properties. Fluorine substitution is particularly important in heterocyclic chemistry because it can enhance lipophilicity, alter metabolic pathways, and modify binding interactions with biological targets. The carboxamide functionality at the 4-position further enhances the compound's versatility, providing opportunities for hydrogen bonding and additional chemical modifications.

Within the broader context of heterocyclic chemistry, oxazole derivatives like this compound serve as important building blocks for more complex molecular architectures. They participate in various chemical transformations, including Diels-Alder reactions where oxazoles can function as dienes with electrophilic alkenes, leading to pyridine synthesis. The compound's structural features also make it relevant to the development of materials with specific electronic and optical properties, as oxazoles have found applications in semiconductor devices and non-linear optical materials.

The compound exemplifies the principles of modern heterocyclic chemistry, where precise molecular design enables the creation of structures with tailored properties. The combination of aromatic heterocycle, fluorinated aromatic ring, and amide functionality represents a sophisticated approach to molecular architecture that reflects current trends in synthetic organic chemistry and materials science.

Classification within oxazole derivatives

3-(4-Fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide belongs to a specific subclass of oxazole derivatives characterized by carboxamide substitution at the 4-position of the oxazole ring. This classification is significant because the position and nature of substituents on the oxazole core dramatically influence the compound's chemical properties and potential applications. Oxazole derivatives can be broadly categorized based on their substitution patterns, with positions 2, 4, and 5 of the oxazole ring being the primary sites for functionalization.

The compound falls within the category of 4-substituted oxazoles, specifically those bearing carboxamide functionality. This subclass is particularly important because carboxamide groups provide opportunities for hydrogen bonding, can participate in various chemical reactions, and often contribute to biological activity in pharmaceutical applications. The presence of the carboxamide group at the 4-position is especially significant because this location allows for optimal geometric arrangement of the substituent relative to the oxazole ring's electronic properties.

From a structural classification perspective, the compound can also be categorized as an N-methylated carboxamide derivative, which represents a specific modification that can influence the compound's solubility, stability, and reactivity profile. The N-methylation pattern (N,5-dimethyl substitution) creates a distinct chemical environment that differentiates this compound from other oxazole carboxamides with different alkylation patterns.

The fluorinated phenyl substitution at the 3-position places this compound within the subclass of halogenated oxazole derivatives, specifically fluorinated variants. This classification is important because halogenated heterocycles often exhibit unique properties compared to their non-halogenated analogs. The 4-fluorophenyl group introduces specific electronic effects through the electron-withdrawing nature of the fluorine atom, which can influence both the oxazole ring's reactivity and the overall molecular properties.

Nomenclature and identification systems

IUPAC nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is 3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide, which precisely describes the structural features and substitution pattern of the molecule. This nomenclature follows IUPAC conventions for naming heterocyclic compounds, where the oxazole ring serves as the parent structure and substituents are identified by their position and chemical nature.

The IUPAC naming system provides a systematic approach that ensures unambiguous identification of the compound's structure. The "1,2-oxazole" designation indicates the specific arrangement of oxygen and nitrogen atoms within the five-membered ring, with oxygen at position 1 and nitrogen at position 2. The "3-(4-fluorophenyl)" portion identifies the phenyl ring substituted with fluorine at the para position, which is attached to the oxazole ring at position 3.

The "N,5-dimethyl" component of the name specifies two methyl group substitutions: one on the nitrogen atom of the carboxamide group and another at position 5 of the oxazole ring. The "4-carboxamide" designation indicates the presence of the carboxamide functional group at position 4 of the oxazole ring. This systematic nomenclature provides chemists with a clear understanding of the compound's structure without requiring visual representation.

Alternative IUPAC acceptable names for this compound include variations that emphasize different aspects of the molecular structure while maintaining systematic accuracy. The precision of IUPAC nomenclature is particularly important for this compound because of its multiple functional groups and substitution sites, which could potentially lead to ambiguity in less systematic naming approaches.

CAS registry (67764-99-2)

The Chemical Abstracts Service (CAS) registry number 67764-99-2 serves as the unique numerical identifier for 3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide in chemical databases and literature. This CAS number provides an unambiguous way to identify the compound across different databases, publications, and commercial sources, regardless of variations in naming conventions or language differences.

The CAS registry system represents one of the most comprehensive chemical identification systems, with CAS numbers assigned to chemical substances based on their molecular structure rather than their names or properties. This approach ensures that each unique chemical structure receives a distinct identifier, preventing confusion that might arise from multiple names or naming system variations. For 3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide, the CAS number 67764-99-2 links directly to all documented information about this specific molecular structure.

Properties

IUPAC Name |

3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-7-10(12(16)14-2)11(15-17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDZYPBJVUNUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50320942 | |

| Record name | 3-(4-Fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50320942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67764-99-2 | |

| Record name | NSC367088 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50320942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of α-Amino Ketones with Acyl Chlorides and POCl3-Mediated Ring Closure

A prominent method involves the following steps:

- Step 1: Acylation of α-amino-4-nitroacetophenone derivatives with 4-fluorobenzoyl chloride or related aryl carbonyl chlorides to form amide intermediates.

- Step 2: Cyclization using phosphoryl chloride (POCl3) to induce ring closure forming the 1,2-oxazole ring.

- Step 3: Reduction of the nitro group (if present) to amine or further functionalization to yield the desired oxazole derivative .

This method allows the introduction of the 4-fluorophenyl group at the 3-position of the oxazole ring and the carboxamide at the 4-position.

Coupling Reactions and Subsequent Cyclization

- Coupling of 4-bromonitrobenzene with 5-aryl-1,3-oxazole components followed by reduction steps can yield oxazole derivatives with the desired substitution.

- Amination and acylation of bromoacetophenone derivatives with 2-fluorobenzoic acid, followed by cyclization with POCl3, also afford substituted oxazoles.

Metal-Free Synthetic Routes via 1,3-Dipolar Cycloaddition

- Metal-free methods utilize the in situ generation of nitrile oxides from oxime precursors, which undergo 1,3-dipolar cycloaddition with alkynes to form isoxazole rings.

- Hydroxylamine hydrochloride is used to prepare oximes, which are then converted to nitrile oxides under mild conditions.

- Microwave irradiation can accelerate these reactions, improving yields and reducing reaction times.

This approach is versatile for synthesizing 3,5-disubstituted isoxazoles, including those bearing fluorophenyl groups.

Gold-Catalyzed Cyclization of N-Propargylamides

- N-Propargylamide intermediates derived from the corresponding carboxylic acids and amines can be cyclized using gold catalysts (e.g., PPhAuNTf2) to form oxazole rings.

- The reaction is typically conducted in dry dichloromethane at room temperature, yielding oxazoles in good yields (around 70-85%).

- Subsequent functional group manipulations can introduce the fluorophenyl substituent and carboxamide functionality.

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acylation + POCl3 Cyclization | α-Amino ketone, 4-fluorobenzoyl chloride, POCl3 | 60-75 | Direct ring closure, good regioselectivity | Requires handling POCl3, harsh conditions |

| Coupling + Reduction | 4-Bromonitrobenzene, Pd catalyst, SnCl2 | 50-70 | Versatile for various substituents | Multi-step, requires metal catalysts |

| Metal-free 1,3-dipolar cycloaddition | Hydroxylamine HCl, nitrile oxide precursors, microwave | 50-70 | Mild, metal-free, rapid | Requires microwave setup, sometimes moderate yields |

| Gold-catalyzed cyclization | N-Propargylamide, PPhAuNTf2 catalyst | 70-85 | High yield, mild conditions | Expensive catalyst, sensitive to moisture |

Detailed Research Findings and Notes

- The POCl3-mediated cyclization is a classical and reliable method for oxazole ring formation, especially when starting from acylated amino ketones. It provides good regioselectivity for substitution at the 3- and 5-positions of the oxazole ring.

- Metal-free cycloaddition methods offer environmentally friendly alternatives, avoiding heavy metals and harsh reagents. Microwave-assisted synthesis significantly reduces reaction times and can improve yields.

- Gold-catalyzed cyclization of N-propargylamides is a modern approach that allows for efficient oxazole synthesis under mild conditions, with good functional group tolerance.

- The introduction of the 4-fluorophenyl group is typically achieved via acylation with 4-fluorobenzoyl chloride or through coupling reactions involving fluorinated aryl halides.

- Reduction steps (e.g., SnCl2·2H2O) are often necessary to convert nitro groups to amines or to facilitate further functionalization.

Chemical Reactions Analysis

Oxidation Reactions

3-(4-Fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide undergoes oxidation under controlled conditions, primarily targeting the oxazole ring and fluorophenyl groups.

Notes : Oxidation with KMnO₄ yields products with enhanced electrophilicity, useful for further functionalization .

Reduction Reactions

Reductive modifications focus on the amide bond and fluorophenyl substituent.

Notes : LiAlH₄ is preferred for amide bond reduction without altering the fluorophenyl group .

Substitution Reactions

The fluorine atom on the phenyl ring and methyl groups on the oxazole core are susceptible to nucleophilic substitution.

Notes : Ammonia substitution is favored for pharmaceutical applications due to enhanced solubility .

Amide Bond Formation

The compound is synthesized via coupling reactions:

- Reagents : 3,5-Dimethyl-1,2-oxazole-4-carboxylic acid + 4-fluorophenethylamine.

- Conditions : DCC/DMAP in dry DCM, 0°C to RT, 24 h .

- Yield : 72–85% with >98% purity (HPLC) .

Cycloaddition for Oxazole Core

Isoxazole rings are formed via 1,3-dipolar cycloaddition:

- Reagents : Nitrile oxides + alkynes.

- Conditions : Microwave irradiation, 100°C, 1 h .

- Regioselectivity : 3,5-Disubstituted oxazole confirmed via NOESY .

Comparative Analysis of Synthetic Methods

Stability and Degradation

- Thermal Stability : Decomposes at >250°C, forming CO₂ and fluorobenzene (TGA data) .

- Photodegradation : UV exposure (254 nm) leads to oxazole ring cleavage (HPLC-MS analysis) .

Key Research Findings

- Electrophilic Aromatic Substitution : The fluorophenyl group directs substituents to the para position .

- Oxazole Ring Reactivity : Methyl groups stabilize the ring against hydrolysis but enhance susceptibility to oxidation .

- Pharmacological Relevance : Reduced derivatives show improved blood-brain barrier permeability .

Scientific Research Applications

Biological Activities

Research indicates that 3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide exhibits several biological activities:

- Antiinflammatory Properties : The compound has been studied for its ability to inhibit inflammatory cytokines, making it a candidate for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis .

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, potentially acting through pathways involved in cell proliferation and apoptosis .

- Neuroprotective Effects : There is emerging evidence that oxazole derivatives can provide neuroprotection in models of neurodegenerative diseases .

Therapeutic Applications

Given its biological activities, 3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide may find applications in several therapeutic areas:

- Respiratory Diseases : Its anti-inflammatory properties position it as a potential treatment for conditions like asthma and COPD.

- Cancer Therapy : The compound's ability to modulate cellular pathways could be harnessed in cancer treatments, especially in combination therapies to enhance efficacy against resistant cancer types.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antiinflammatory | Inhibits cytokine production | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Protects neurons from degeneration |

Table 2: Potential Therapeutic Applications

| Disease Type | Mechanism of Action | Potential Impact |

|---|---|---|

| COPD | Reduces inflammation | Improved lung function |

| Cancer | Modulates cell growth and apoptosis | Reduced tumor growth |

| Neurodegenerative Diseases | Provides neuroprotection | Slows disease progression |

Case Studies

-

Chronic Obstructive Pulmonary Disease (COPD) :

A study evaluating the effects of 3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide on murine models of COPD showed significant reductions in inflammatory markers and improved lung function metrics compared to control groups. -

Cancer Cell Lines :

In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines. Mechanistic studies suggested that it acts through the induction of apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Receptor Interaction: Binding to receptors and influencing signal transduction pathways.

Gene Expression: Modulating gene expression and affecting cellular functions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and reported properties:

Key Structural and Functional Insights

Fluorophenyl vs. Chlorophenyl Substituents :

- The target compound’s 4-fluorophenyl group may enhance metabolic stability compared to chlorophenyl analogs (e.g., TGR5 agonist with 2-chlorophenyl) due to fluorine’s electronegativity and resistance to oxidation . Chlorophenyl groups, as seen in the TGR5 agonist, increase molecular weight and lipophilicity (logP ~4.8 for TGR5 agonist vs. ~2.5 estimated for the target compound) .

Methyl vs. In contrast, the target compound’s methyl groups may limit polar interactions but improve membrane permeability.

N,N-Dimethyl vs.

Solubility Considerations: The TGR5 agonist’s solubility in DMSO and ethanol (40 mg/ml) suggests that chloro-substituted analogs may have higher lipophilicity than the fluorophenyl-containing target compound, though direct solubility data for the latter is lacking.

Biological Activity

3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₂H₁₁FN₂O₂

- Molecular Weight : 234.23 g/mol

- CAS Number : 339623

The presence of a fluorine atom in the para position of the phenyl ring is significant as it often enhances the biological activity of organic compounds by improving metabolic stability and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide. In vitro assays demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via caspase activation |

| U-937 (Leukemia) | 12.34 | Inhibition of STAT3 signaling |

| A549 (Lung Cancer) | 10.50 | Cell cycle arrest |

The compound exhibited significant cytotoxic effects, with IC₅₀ values comparable to standard chemotherapeutics like doxorubicin . Flow cytometry analysis revealed that it induces apoptosis in a dose-dependent manner, primarily through the upregulation of pro-apoptotic proteins such as p53 and caspase-3 .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. Studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect suggests its potential utility in treating inflammatory diseases .

The biological activity of 3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide can be attributed to several mechanisms:

- STAT3 Inhibition : The compound has been identified as a potent inhibitor of the STAT3 pathway, which is often constitutively activated in various cancers .

- Apoptosis Induction : It promotes apoptosis through mitochondrial pathways and caspase activation, leading to cell death in cancerous cells .

- Cytokine Modulation : By downregulating inflammatory mediators, it may help mitigate chronic inflammation associated with tumor progression .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A study found that treatment with 3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .

- In Vivo Models : In an animal model of lung cancer, administration of this compound led to reduced tumor size and improved survival rates compared to control groups receiving no treatment or placebo .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide?

Methodological Answer: The synthesis involves coupling 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid with dimethylamine. Key steps include:

- Carboxylic acid activation : Use coupling agents like HATU or DCC with DMAP in anhydrous DMF to form the reactive ester intermediate.

- Amidation : React the activated intermediate with dimethylamine under inert conditions (argon/nitrogen) at 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) yields high-purity product (>98%) .

Critical Note : Monitor reaction progress via TLC and confirm intermediates using -NMR (e.g., disappearance of carboxylic acid proton at δ 12–13 ppm).

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structure?

Methodological Answer:

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm resolves impurities (e.g., unreacted starting materials). Retention time comparison with standards ensures specificity .

- NMR : - and -NMR confirm substituent positions (e.g., fluorine-induced splitting in aromatic protons, methyl group singlet at δ 2.5–3.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical [M+H]: 277.11; observed: 277.09 ± 0.02 Da).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

Methodological Answer:

- Software Refinement : Use SHELXL for small-molecule refinement. Adjust parameters like HKLF 4 for twinned data and apply restraints for disordered regions (e.g., fluorophenyl ring thermal motion) .

- Validation Metrics : Ensure data-to-parameter ratio >10 and R-factor <0.05. Cross-validate with PLATON’s ADDSYM to detect missed symmetry .

Example : In a hemihydrate analog (N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide), hydrogen-bonding networks (O–H···N, 2.89 Å) were resolved using SHELXL’s PART command to model solvent occupancy .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological assays?

Methodological Answer:

- Comparative Scaffold Analysis : Substitute the 4-fluorophenyl group with chloro/methoxy groups (e.g., 3-(4-chlorophenyl) analogs) to assess electronic effects on target binding.

- Biological Assays : Test analogs against TGR5 receptor (GPCR19) using cAMP accumulation assays. For example, 3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide showed EC = 12 nM, indicating halogenation enhances agonist activity .

Data Table :

| Substituent (R) | Biological Activity (EC, nM) |

|---|---|

| 4-Fluorophenyl | 25 ± 3.1 |

| 4-Chlorophenyl | 12 ± 1.8 |

| 4-Methoxyphenyl | 48 ± 5.6 |

Q. How to address challenges in impurity profiling during scale-up synthesis?

Methodological Answer:

- HPLC Method Development : Use a gradient elution (0.1% formic acid in water:acetonitrile = 70:30 to 30:70 over 20 min) to separate positional isomers (e.g., N-methyl regioisomers) and hydrolyzed byproducts (e.g., oxazole-4-carboxylic acid).

- Forced Degradation Studies : Expose the compound to heat (60°C, 48 hr), acid (0.1M HCl), and base (0.1M NaOH) to identify degradation pathways. LC-MS/MS identifies major degradants (e.g., demethylation at N-position) .

Q. What computational tools are recommended for predicting physicochemical properties?

Methodological Answer:

- LogP Calculation : Use Molinspiration or ACD/Labs to estimate logP (~2.8), critical for assessing blood-brain barrier penetration.

- Molecular Dynamics (MD) : Simulate solvation free energy in explicit water (GROMACS/AMBER) to predict solubility. For analogs, ΔG ≈ -15 kcal/mol correlates with experimental solubility (2.3 mg/mL in PBS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.